Epitalon (TFA)

Catalog No.
S8371684
CAS No.
M.F
C16H23F3N4O11
M. Wt
504.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitalon (TFA)

Product Name

Epitalon (TFA)

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C16H23F3N4O11

Molecular Weight

504.37 g/mol

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1

InChI Key

RJCJYCJZMHAFCM-WQYNNSOESA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Epitalon, also known as Epithalon or Epithalamin, is a synthetic tetrapeptide composed of the amino acids alanine, glutamate, aspartate, and glycine. Its molecular formula is C14H22N4O9C_{14}H_{22}N_{4}O_{9}, with a molecular weight of approximately 390.35 g/mol. Initially identified as an active component in extracts from the bovine pineal gland, Epitalon has gained attention for its potential anti-aging properties and its ability to activate telomerase, an enzyme that plays a crucial role in maintaining telomere length in cells .

The biological activity of Epitalon has been extensively studied, particularly regarding its effects on telomerase activity and cellular aging. In vitro studies indicate that Epitalon can induce telomere elongation by enhancing telomerase activity in human somatic cells. This elongation allows cells to surpass the Hayflick limit, extending their proliferative capacity significantly beyond normal limits .

Epitalon is synthesized through standard peptide synthesis techniques, which may involve solid-phase synthesis or liquid-phase synthesis methods. The process typically includes:

  • Amino Acid Coupling: Individual amino acids are sequentially coupled to form the peptide chain.
  • Deprotection: Protective groups are removed to expose reactive functional groups for further coupling.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (often above 97%) .

Epitalon's primary applications are in research related to aging and regenerative medicine. Its potential uses include:

  • Anti-Aging Treatments: As a telomerase activator, it is explored for its ability to extend cellular lifespan and delay aging processes.
  • Cancer Research: Investigated for its oncostatic properties and potential role in cancer prevention through telomere maintenance.
  • Neuroprotection: Studies suggest it may aid in restoring melatonin secretion and improving circadian rhythms in aged populations .

Research on Epitalon's interactions with other compounds is limited but indicates that it may enhance the effects of other anti-aging agents when used in combination therapies. For instance, studies have shown that combining Epitalon with thymalin can lead to synergistic effects on mortality reduction in elderly populations . Further investigations are required to fully understand these interactions and their implications for therapeutic applications.

Several compounds share similarities with Epitalon, particularly regarding their roles as telomerase activators or anti-aging agents. Here are some notable comparisons:

CompoundStructureMechanism of ActionUnique Features
Telomerase Activator 1VariesActivates telomeraseSpecific for cancer cell lines
Thymosin Alpha-1PeptideModulates immune responseImmune enhancement properties
Arginine VasopressinPeptideRegulates blood pressure and water retentionRole in circadian rhythm regulation
EpithalaminPeptideSimilar to EpitalonExtract from bovine pineal gland; historical use

Epitalon's uniqueness lies in its specific amino acid sequence and its dual role as both a telomerase activator and a potential anti-aging compound, setting it apart from other similar peptides that may focus on immune modulation or cardiovascular effects .

Molecular Composition and Structural Configuration

Epitalon (TFA) is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG), modified as a trifluoroacetate salt. The molecular formula of the TFA-adducted form is C$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$, with a molecular weight of 504.37 g/mol. The peptide backbone consists of α-peptide bonds linking the amino acids, while the trifluoroacetate counterion stabilizes the compound via ionic interactions.

Key Structural Features:

  • Primary Structure: Linear sequence AEDG with N-terminal alanine and C-terminal glycine.
  • Salt Bridges: Intramolecular interactions between the alanine amine group and carboxyl groups of glutamic and aspartic acids enhance conformational stability.
  • TFA Component: Trifluoroacetic acid (CF$$_3$$COOH) forms a salt with the peptide’s free amine groups, improving aqueous solubility.

Table 1: Molecular Data for Epitalon (TFA)

PropertyValueSource
Molecular FormulaC$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$
Molecular Weight504.37 g/mol
Amino Acid SequenceAla-Glu-Asp-Gly
CAS Number307297-39-8 (free base)

Synthesis and Purification Methodologies

Epitalon (TFA) is synthesized via Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Merrifield. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by cleavage using a TFA-containing cocktail.

Synthesis Steps:

  • Resin Loading: The C-terminal glycine is attached to a Wang resin via its carboxyl group.
  • Deprotection and Coupling: Fmoc groups are removed using piperidine, and subsequent amino acids (Asp, Glu, Ala) are coupled using HBTU/HOBt activators.
  • Cleavage: The peptide is cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5), yielding the TFA salt.
  • Purification: Crude peptide is purified via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Critical Considerations:

  • TFA Residues: Residual TFA (up to 10–15%) may remain post-purification, potentially affecting cell-based assays.
  • Quality Control: Purity is verified using analytical HPLC (>98%) and mass spectrometry.

Table 2: Typical SPPS Parameters for Epitalon (TFA)

ParameterValueSource
Coupling ReagentHBTU/HOBt
Cleavage CocktailTFA/H$$_2$$O/TIPS (95:2.5:2.5)
HPLC Gradient5–60% AcCN in 0.1% TFA over 40 min

Physicochemical Properties and Stability Profiling

Epitalon (TFA) exhibits distinct physicochemical characteristics critical for its bioactivity and storage.

Solubility:

  • Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, ethanol).
  • Poor solubility in non-polar solvents (e.g., chloroform).

Stability:

  • Thermal Stability: Stable at temperatures up to 80°C for 24 hours.
  • Photostability: Degrades under UV light (λ = 254 nm) within 48 hours.
  • pH Sensitivity: Exists as a zwitterion at physiological pH (7.4), with charge states varying below pH 2 (cationic) and above pH 12 (anionic).

Degradation Pathways:

  • Hydrolysis of peptide bonds at extreme pH (pH < 2 or >12).
  • Oxidation of methionine residues (absent in Epitalon) is not a concern, but aspartic acid may undergo racemization.

Table 3: Physicochemical Properties of Epitalon (TFA)

PropertyValueSource
Solubility in Water>50 mg/mL
Thermal StabilityStable at 80°C for 24 hours
Photostability (UV)Degrades within 48 hours
Storage Conditions-20°C, lyophilized

Telomerase Activation and Telomere Elongation Pathways

Epitalon (Alanine-Glutamic acid-Aspartic acid-Glycine) demonstrates significant telomerase activation capabilities through direct interaction with cellular mechanisms responsible for telomere maintenance [1]. Research conducted using the telomere repeat amplification protocol has confirmed that Epitalon enhances telomerase activity in both telomerase-positive HeLa cultures and human fetal lung fibroblasts [1]. The tetrapeptide promotes telomere elongation during the G1 phase of the cell cycle, with treated fibroblasts demonstrating markedly elevated telomere lengths compared to control populations [1].

Studies utilizing human fetal fibroblast cultures have revealed that Epitalon treatment enables cells to surpass the Hayflick limit, extending proliferative potential from termination at the 34th passage in control populations to beyond the 44th passage in treated cells [1] [33]. This extension occurs alongside restoration of telomere lengths to levels comparable to those observed in original culture populations [33]. The mechanism involves reactivation of telomerase gene expression in somatic cells, leading to increased synthesis of the catalytic subunit and enhanced enzymatic activity [34].

In human somatic cells, Epitalon induces telomerase expression components and activity, resulting in average telomere elongation of 33.3% [1]. The peptide demonstrates variable effects on telomere length in different age groups, with some individuals showing significant increases in relative telomere length, while others exhibit decreased measurements [1]. Research utilizing bovine oocyte maturation models has shown that Epitalon activates telomerase through nuclear localization mechanisms, with healthy cumulus-oocyte complexes displaying nuclear telomerase localization following treatment [2].

ParameterControl GroupEpitalon TreatmentReference
Cell passage limit34th passageBeyond 44th passage [1]
Telomere elongationBaseline33.3% increase [1]
Oocyte maturation rateStandardSignificant improvement [2]
Blastocyst hatching rateBaselineSignificant improvement [2]

Antioxidant and Free Radical Scavenging Mechanisms

Epitalon exhibits potent antioxidant properties through multiple molecular pathways, including direct reactive oxygen species scavenging and enhancement of endogenous antioxidant enzyme systems [11]. In oocyte aging models, treatment with 0.1 millimolar Epitalon significantly reduces intracellular reactive oxygen species levels compared to aged control groups [11]. The peptide demonstrates concentration-dependent antioxidant effects, with optimal activity observed at specific dosage ranges [11].

Research utilizing aging rat models has demonstrated that Epitalon treatment increases activities of key antioxidant enzymes, including superoxide dismutase, glutathione peroxidase, and glutathione-S-transferase [33]. These enzymatic enhancements contribute to improved cellular protection against oxidative damage and may explain the compound's geroprotective effects [33]. The peptide's antioxidant mechanisms extend beyond direct radical scavenging to include modulation of mitochondrial function and membrane potential maintenance [11].

In post-ovulatory oocyte aging studies, Epitalon treatment significantly decreased the frequency of spindle defects and abnormal cortical granule distribution during extended culture periods [11]. The compound maintains mitochondrial membrane potential and increases mitochondrial DNA copy numbers, thereby reducing apoptotic processes in aging oocytes [11]. These protective effects demonstrate the peptide's ability to preserve cellular integrity through antioxidant-mediated mechanisms [11].

The antioxidant properties of Epitalon are comparable to those of melatonin, suggesting similar potency in conferring longevity benefits through oxidative stress reduction [11]. Treatment protocols utilizing 0.1 millimolar concentrations have shown optimal efficacy in reducing fragmentation rates and maintaining cellular viability during stress conditions [11].

Neuroendocrine Modulation via Pineal Gland Interactions

Epitalon demonstrates significant regulatory effects on pineal gland function, particularly in the modulation of melatonin synthesis and circadian rhythm restoration [14] [15]. Research conducted on senescent female Macaca mulatta has revealed that Epitalon significantly stimulates melatonin synthesis during evening hours, thereby normalizing disrupted circadian rhythms of cortisol secretion [14] [16]. The peptide's selective stimulating action on melatonin production in senescent animals is attributed to its modulating effect on the sensitivity of melatonin-synthesizing systems to ambient illumination levels [14].

Studies investigating neuroendocrine regulation have shown that Epitalon administration restores disturbed diurnal dynamics of norepinephrine in the medial preoptic area and dopamine in the median eminence with arcuate nuclei [15]. The peptide demonstrates differential effects based on experimental stress models, with enhanced effectiveness in preventing xenobiotic-induced disturbances of neurotransmitter circadian rhythms [15]. These findings suggest that pineal gland function is crucial for circadian signal normalization required for gonadotropin-releasing hormone regulation [15].

The mechanism underlying Epitalon's pineal gland modulation involves enhancement of beta-adrenergic receptor sensitivity to norepinephrine on pinealocyte membranes [14]. This interaction compensates for age-related decreases in receptor sensitivity that contribute to disrupted melatonin synthesis patterns [14]. The restoration of normal melatonin secretion patterns subsequently influences cortisol circadian rhythms through established correlations between pineal and adrenal gland function [14].

Neuroendocrine ParameterBaseline (Senescent)Post-Epitalon TreatmentSignificance
Evening melatonin levels48±5 pg/mlSignificantly elevatedp<0.001
Morning melatonin levels10±2 pg/mlMaintained lowp<0.001
Cortisol circadian rhythmDisruptedNormalizedSignificant
Norepinephrine dynamicsAlteredRestoredp<0.05

Epigenetic Regulation and Chromatin Remodeling

Epitalon demonstrates significant epigenetic regulatory capabilities through direct interactions with chromatin structure and histone modifications [7] [17]. Molecular modeling studies have revealed that the tetrapeptide preferentially binds to histone H1/6 and H1/3 at specific recognition sites, including Histidine-Proline-Serine-Tyrosine-Methionine-Alanine-Histidine-Proline-Alanine-Arginine-Lysine and Tyrosine-Arginine-Lysine-Threonine-Glutamine sequences [7]. These binding interactions occur at sites that directly interface with DNA, suggesting direct epigenetic modulation mechanisms [7].

Research utilizing human gingival mesenchymal stem cells has demonstrated that Epitalon treatment increases synthesis of neurogenic differentiation markers, including Nestin, Growth Associated Protein 43, beta Tubulin III, and Doublecortin [7]. The peptide enhances messenger ribonucleic acid expression of these markers by 1.6 to 1.8-fold, indicating significant transcriptional activation [7]. The binding of Epitalon to histone proteins provides a mechanism for increased transcription of neuronal differentiation genes through chromatin remodeling [7].

Studies investigating chromatin modifications in elderly populations have shown that Epitalon induces deheterochromatinization of facultative heterochromatin in lymphocytes from individuals aged 75-88 years [1] [19]. The peptide treatment results in deheterochromatinization levels significantly higher than those observed in both elderly and young control groups [1]. This chromatin remodeling activity suggests that Epitalon can reverse age-related chromatin condensation that typically deactivates previously functional genes [19].

Fluorescein isothiocyanate-conjugated Epitalon studies have demonstrated the peptide's ability to traverse cell membranes and enter nuclear compartments, where it interacts with specific DNA sequences [1]. The compound shows particular affinity for CAG sequences susceptible to DNA cytosine methylation, suggesting involvement in epigenetic cellular activities through DNA methylation modulation [1].

Epigenetic ParameterControlEpitalon TreatmentFold Change
Nestin expressionBaselineIncreased1.6-1.8x
Growth Associated Protein 43BaselineIncreased1.6-1.8x
Beta Tubulin IIIBaselineIncreased1.6-1.8x
DoublecortinBaselineIncreased1.6-1.8x

Receptor-Mediated Signaling Pathways

Epitalon activates multiple receptor-mediated signaling cascades, with particular emphasis on Signal Transducer and Activator of Transcription 1 phosphorylation mechanisms [27]. Research utilizing THP-1 monocytic human leukemia cells has established that Epitalon promotes Signal Transducer and Activator of Transcription 1 phosphorylation through a receptor-independent mechanism that does not involve interferon-alpha and interferon receptor interactions [27]. This activation occurs without corresponding effects on interferon-alpha production, suggesting alternative signaling pathways [27].

Studies investigating extracellular signal-regulated kinase pathway modulation have demonstrated that Epitalon treatment of THP-1 cells exposed to bacterial lipopolysaccharide exhibits additive effects on tyrosine phosphorylation of extracellular signal-regulated kinases 1 and 2 [1]. The peptide's interaction with these signaling molecules suggests involvement in proliferative and inflammatory response pathways [27]. Confocal microscopy studies have confirmed that Epitalon mediates cytoplasmic Signal Transducer and Activator of Transcription 1 translocation into cell nuclei, indicating active transcriptional regulation [27].

The peptide demonstrates differential effects on Signal Transducer and Activator of Transcription family members, with specific activation of Signal Transducer and Activator of Transcription 1 while simultaneously reducing Signal Transducer and Activator of Transcription 3 phosphorylation levels [27]. This selective modulation suggests sophisticated regulation of inflammatory and proliferative signaling pathways [27]. Time-course treatment studies have shown that Epitalon further downregulates phospho-Signal Transducer and Activator of Transcription 3 levels compared to control conditions [27].

Interleukin-1 beta signal transduction studies have revealed that Epitalon modulates sphingomyelin pathway signaling through effects on neutral sphingomyelinase activity [25] [31]. The peptide enhances interleukin-1 beta stimulatory effects on enzyme activity while demonstrating stress-protective effects at the level of target thymocyte proliferation [25]. These findings indicate that Epitalon influences neuroimmune interactions through established cytokine signaling mechanisms [25].

Signaling PathwayBaseline ActivityEpitalon EffectMechanism
STAT1 phosphorylationLowSignificantly increasedReceptor-independent
STAT3 phosphorylationModerateDecreasedDirect modulation
ERK1/2 activationVariableAdditive enhancementKinase pathway
Sphingomyelinase activityBaselineEnhanced with IL-1βPathway synergy

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

504.13154205 g/mol

Monoisotopic Mass

504.13154205 g/mol

Heavy Atom Count

34

Dates

Last modified: 02-18-2024

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